IR-775 chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

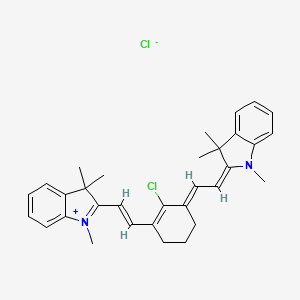

IR-775 chloride: is a synthetic organic compound known for its vibrant color properties. It belongs to the class of cyanine dyes, which are widely used in various scientific and industrial applications due to their strong absorption and fluorescence characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 2-chloro-3-formylcyclohex-2-en-1-one. The reaction is carried out in the presence of a base such as sodium acetate in an ethanol solvent. The resulting intermediate is then reacted with 1,3,3-trimethyl-2-methyleneindoline in the presence of hydrochloric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pH, and solvent purity to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinonoid structures.

Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Leuco forms.

Substitution: Substituted indolium derivatives.

Applications De Recherche Scientifique

In Vivo Imaging

Overview : IR-775 chloride is widely utilized for in vivo imaging due to its ability to penetrate tissues effectively while minimizing background fluorescence. This characteristic allows researchers to visualize and monitor biological processes within living organisms.

Applications :

- Tumor Growth Monitoring : Researchers can track tumor growth and metastasis in real-time, providing insights into disease progression and therapeutic responses.

- Drug Delivery Studies : The dye facilitates the observation of drug delivery mechanisms, enhancing the understanding of pharmacokinetics.

| Property | Details |

|---|---|

| Fluorescence Peak | 775-785 nm |

| Tissue Penetration | High |

| Background Fluorescence | Minimal |

Cell Labeling

Overview : In cell biology, this compound serves as a valuable resource for labeling and tracking specific cell populations.

Applications :

- Cell Migration Studies : The dye allows for the observation of cell migration patterns under various conditions.

- Proliferation and Interaction Analysis : Researchers can study interactions between different cell types, facilitating investigations into cellular behavior and potential therapeutic interventions.

| Application Area | Details |

|---|---|

| Cell Types Studied | Various (e.g., cancer cells, stem cells) |

| Observation Techniques | Fluorescence microscopy |

Biosensing

Overview : this compound is integral to the development of biosensors aimed at detecting biological molecules and environmental contaminants.

Applications :

- Diagnostic Tools Development : The dye's fluorescence changes upon interaction with target analytes, enabling sensitive detection methods.

- Environmental Monitoring Systems : It contributes to advancements in monitoring systems for pollutants and toxins.

| Biosensing Capability | Details |

|---|---|

| Detection Mechanism | Fluorescence change upon analyte interaction |

| Target Analytes | Biological molecules, environmental contaminants |

Photodynamic Therapy

Overview : this compound plays a significant role in photodynamic therapy (PDT), leveraging its photoactive properties to treat cancer and other diseases.

Applications :

- Cancer Treatment : Upon exposure to light, IR-775 generates reactive oxygen species that induce cell death in targeted tissues.

- Minimally Invasive Approach : This method offers high specificity and reduced side effects compared to traditional therapies.

| Therapeutic Use Case | Details |

|---|---|

| Mechanism of Action | Generates reactive oxygen species upon light exposure |

| Conditions Treated | Various cancers, localized infections |

Case Studies

- In Vivo Imaging of Tumors

- Cell Tracking in Stem Cell Research

- Biosensor Development

- Photodynamic Therapy Efficacy

Mécanisme D'action

The compound exerts its effects primarily through its ability to absorb light and emit fluorescence. Upon absorption of light, the compound transitions to an excited state and then returns to the ground state by emitting light of a longer wavelength. This property is utilized in various imaging and diagnostic applications. The molecular targets include cellular components such as nucleic acids and proteins, which can be labeled with the dye for visualization.

Comparaison Avec Des Composés Similaires

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

- 2,3,3-Trimethylindolenine

- 1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]

Comparison: Compared to these similar compounds, IR-775 chloride is unique due to its strong fluorescence and stability under various conditions. This makes it particularly valuable in applications requiring long-term imaging and high sensitivity.

Activité Biologique

IR-775 chloride, a member of the heptamethine cyanine dye family, has garnered attention due to its unique properties and potential applications in biomedical fields, particularly in cancer therapy and imaging. This compound exhibits significant biological activity, including tumor targeting, photothermal therapy (PTT), and photodynamic therapy (PDT). This article will delve into the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by its near-infrared (NIR) fluorescence, which allows for deep tissue imaging and therapeutic applications. The dye has an excitation wavelength of 774 nm and demonstrates a high extinction coefficient and Stokes shift, making it suitable for various imaging techniques.

Tumor Targeting

This compound has shown promising results in targeting tumor tissues effectively. Its ability to accumulate in cancer cells is attributed to the enhanced permeability and retention (EPR) effect, which is particularly pronounced in solid tumors. Research indicates that IR-775 can be utilized in combination with electroporation to enhance drug delivery in drug-resistant breast cancer cells, demonstrating its potential as a therapeutic agent against resistant cancer types .

Photothermal and Photodynamic Therapy

This compound is also employed in PTT and PDT. Under NIR light exposure, it generates reactive oxygen species (ROS), leading to cancer cell apoptosis and hyperthermia that can ablate tumor cells. Studies have demonstrated that IR-775 can be loaded onto nanoparticles to improve hydrophobicity and enhance tumor-specific delivery .

In Vivo Studies

A study conducted by You et al. highlighted the effectiveness of IR-775 in altering tumor progression through various payloads and delivery strategies. The results indicated that the compound could significantly inhibit tumor growth when administered in conjunction with NIR light . Additionally, the use of IR-775 in nanoparticle formulations has been shown to improve therapeutic outcomes by enhancing cellular uptake and reducing side effects on normal tissues .

Case Studies

Several case studies have illustrated the clinical potential of this compound:

- Breast Cancer Therapy : A case study involving drug-resistant breast cancer cells demonstrated that IR-775 combined with electroporation resulted in substantial reductions in tumor size compared to controls .

- Ovarian Cancer Imaging : Another study reported that IR-775 facilitated effective imaging during cytoreductive surgery for ovarian tumors, allowing for better delineation of tumor boundaries and improved surgical outcomes .

Data Tables

| Property | Value |

|---|---|

| Excitation Wavelength | 774 nm |

| Extinction Coefficient | High |

| Stokes Shift | Relatively large |

| Application | Tumor Imaging, PTT, PDT |

Propriétés

Numéro CAS |

199444-11-6 |

|---|---|

Formule moléculaire |

C32H36Cl2N2 |

Poids moléculaire |

519.5 g/mol |

Nom IUPAC |

2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |

InChI |

InChI=1S/C32H36ClN2.ClH/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1 |

Clé InChI |

BPSIJFMUSNMMAL-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.